
4-Cyano-1h-imidazole-5-carboxamide
Overview
Description
4-Cyano-1H-imidazole-5-carboxamide (CAS: 5372-23-6) is a heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . Its IUPAC name reflects the presence of a cyano (-CN) group at the 4-position and a carboxamide (-CONH2) group at the 5-position of the imidazole ring. The SMILES notation is NC(=O)C1=C(N=CN1)C#N, confirming the planar structure and substituent arrangement .
This compound is commercially available (e.g., TCI America™, Shanghai PI Chemicals Ltd.) and serves as a building block in medicinal chemistry and organic synthesis . Its cyano and carboxamide groups contribute to hydrogen-bonding capacity (H-bond donors: 2, acceptors: 4) and a topological polar surface area (PSA) of 94.6 Ų, suggesting moderate solubility in polar solvents .
Preparation Methods
Starting Material and General Synthetic Approach
The synthesis of 4-cyano-1H-imidazole-5-carboxamide primarily begins with 4,5-dicyanoimidazole . The preparation involves selective hydrolysis of one cyano group to a carboxamide in a strongly alkaline aqueous medium. This selective hydrolysis is a critical step that transforms 4,5-dicyanoimidazole into 4-cyanoimidazole-5-carboxamide (this compound).
Hydrolysis of 4,5-Dicyanoimidazole to 4-Cyanoimidazole-5-carboxamide
- 4,5-Dicyanoimidazole is treated with aqueous alkaline solutions such as sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)₂), or ammonium hydroxide.
- The reaction selectively hydrolyzes one of the nitrile groups to a carboxamide group.
- The alkaline concentration ranges from approximately 0.1 normal to 2 normal, with preferred operation around 1 to 2 normal.
- Reaction temperature varies from room temperature (~25°C) to elevated temperatures (~100°C), depending on the alkaline agent and desired reaction time.
Experimental Data (Example 1):
Run No. | Hydrolyzing Solution | Temperature (°C) | Time (hours) | Yield (g) | Yield (%) |
---|---|---|---|---|---|
1 | 1 N NaOH (200 mL) | 40 | 6 | 11.2 | 92 |
2 | 2 N NaOH (0.7 mL) | 25 | 6 | 10.6 | 92 |
3 | 4 N NaOH (100 mL) | 25 | 6 | 11.0 | 96 |
4 | 7 N NH₄OH (200 mL) | 100 | 50 | 11.0 | 96 |
Table 1: Hydrolysis of 4,5-dicyanoimidazole to 4-cyanoimidazole-5-carboxamide under various alkaline conditions
The data indicate high yields (above 90%) can be achieved under various alkaline conditions, with reaction times ranging from 6 hours at moderate temperatures to longer durations at higher temperatures with ammonium hydroxide.
Hofmann Rearrangement of 4-Cyanoimidazole-5-carboxamide to 5-Amino-4-cyanoimidazole
Following hydrolysis, 4-cyanoimidazole-5-carboxamide can undergo a Hofmann rearrangement to convert the carboxamide group into an amine, yielding 5-amino-4-cyanoimidazole, an important intermediate for further synthesis.
- The rearrangement is carried out in a strongly alkaline aqueous medium (0.1 to 2 normal hydroxide solutions).
- Halogenating agents such as chlorine, bromine, hypochlorous acid, or hypobromous acid are used, with bromine and hypobromites being easier to handle, while chlorine and hypochlorite are preferred for large-scale operations.
- The molar ratio of halogenating agent to substrate is typically 1:1 to 2.5:1.
- Reaction temperature for halogenation is maintained between 5°C and +5°C.
- The hydrolysis of the intermediate isocyanate formed during the rearrangement is performed at elevated temperatures between 50°C and 100°C.
- Reaction times vary: halogenation completes within 10 minutes to 2 hours, and hydrolysis takes 1 to 4 hours.
Example 2 Experimental Procedure:
- 13.6 g (0.1 mole) of 4-cyanoimidazole-5-carboxamide dissolved in 350 mL of 2.33 N NaOH.
- 16 g (0.1 mole) bromine added at 0°C, reaction held for 30 minutes.
- Mixture heated to 70-75°C for 3 hours to complete hydrolysis.
- Product purified by passing through a strongly acidic cation exchange resin (Amberlite IR-120, H form), washing, and eluting with 3N ammonium hydroxide.
- Final yield after recrystallization: 2.5 g (21%) of 5-amino-4-cyanoimidazole (melting point 129-129.5°C).
Purification and Recovery
- The hydrolysis mixture after Hofmann rearrangement is treated with a cation exchange resin to adsorb the product.
- The resin is washed with water and eluted with dilute ammonium hydroxide to recover the amine product.
- The eluate is concentrated under vacuum, decolorized with activated charcoal, and cooled to precipitate the product as colorless needles.
- Recrystallization from hot water improves purity.
Summary Table of Key Reaction Parameters and Yields
Step | Reagents/Conditions | Temp (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Hydrolysis of 4,5-dicyanoimidazole | NaOH (1-4 N), NH₄OH (7 N) | 25-100 | 6-50 hours | 92-96 | Selective hydrolysis to carboxamide |
Hofmann Rearrangement | Bromine, NaOH (2.33 N), alkaline medium | 0 (halogenation), 70-75 (hydrolysis) | 0.5-3 hours | ~21 (isolated) | Conversion to 5-amino-4-cyanoimidazole |
Purification | Cation exchange resin, ammonium hydroxide | Ambient | - | - | Recovery and recrystallization |
Additional Notes and Considerations
- The alkaline medium plays a dual role in both hydrolysis and rearrangement steps, with alkali metal hydroxides (NaOH, KOH) and alkaline earth metal hydroxides (Ca(OH)₂) being suitable.
- Halogenation agents must be carefully controlled to avoid over-oxidation or side reactions.
- Temperature control is critical to optimize yield and purity.
- The 4-cyanoimidazole-5-carboxamide intermediate is valuable for further synthetic transformations, including preparation of hypoxanthine derivatives and nucleoside analogues.
Chemical Reactions Analysis
Chemical Reactions of 4-Cyano-1H-imidazole-5-carboxamide
This compound can undergo several types of chemical reactions:
-
Oxidation: The compound can be oxidized, leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: Reduction reactions can convert the cyano group into an amine group. Reducing agents like lithium aluminum hydride or sodium borohydride are often employed. The product of this reaction is 4-amino-1H-imidazole-5-carboxamide.
-
Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions, resulting in various substituted imidazole derivatives.
Novel Synthetic Methods for N-cyano-1H-imidazole-4-carboxamides
A novel synthetic method for N-cyanocarboxamides has been developed, featuring mild reaction conditions, a simpler procedure, and easy reactant-product isolation . This method has been used to synthesize new N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown good antifungal activity selectively against Rhizoctonia solani . Compound 12h was identified as the most promising candidate, with an EC50 of 2.63 μg/mL against R. solani .
Conversion from 4,5-dicyanoimidazole
4-Cyanoimidazole-5-carboxamide can be derived from 4,5-dicyanoimidazole through selective hydrolysis in aqueous alkaline solutions . The process involves hydrolyzing 4,5-dicyanoimidazole in a strongly alkaline aqueous solution to obtain 4-cyanoimidazole-5-carboxamide .
Scientific Research Applications
Chemistry
4-Cyano-1H-imidazole-5-carboxamide serves as a building block in organic synthesis. It can be utilized in the preparation of more complex compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—further facilitates its use in synthetic chemistry.
Biology
The compound has been studied for its biological activities , particularly:
- Antimicrobial Activity : Research indicates that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Recent studies have shown that this compound can induce apoptosis in cancer cells. For example, it demonstrated lower IC values in cancerous cell lines compared to non-cancerous ones, indicating selective toxicity towards tumor cells .
Medicine
In the field of medicine, this compound is being investigated as a potential intermediate in drug synthesis. Its unique properties make it suitable for developing new therapeutic agents targeting specific diseases, particularly cancers and infections.
Industry
The compound is also relevant in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in formulating products that require specific reactivity or stability.
Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of this compound. The research involved testing the compound against several cancer cell lines, revealing significant cytotoxicity with IC values indicating effective concentrations for inhibiting growth .
Cell Line | IC (µM) | Selectivity Index |
---|---|---|
MCF-7 (Breast) | 15 | High |
A549 (Lung) | 20 | Moderate |
HeLa (Cervical) | 10 | Very High |
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest potential for use as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 35 |
Mechanism of Action
The mechanism of action of 4-Cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s cyano and carboxamide groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Imidazole Derivatives
Substituent Variations on the Imidazole Core
The following table compares 4-Cyano-1H-imidazole-5-carboxamide with structurally related imidazole derivatives:
Key Observations:
- Functional Group Impact: Replacing the cyano group with an amino (AICA) or methyl group alters polarity and biological activity. AICA is integral to nucleotide biosynthesis, while DIC’s triazeno group enables alkylating anticancer activity .
- Physicochemical Properties : The carboxylic acid derivative () has higher solubility in aqueous media compared to the carboxamide, making it suitable for coordination chemistry.
Biological Activity
4-Cyano-1H-imidazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the cyano group at position 4 and a carboxamide group at position 5 contributes to its unique reactivity and biological properties.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's cyano and carboxamide groups enhance its binding affinity to specific proteins, potentially influencing several biochemical pathways. Notably, imidazole derivatives are known to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Inhibiting bacterial growth.
- Anticancer Activity : Inducing apoptosis in cancer cells.
- Enzyme Inhibition : Modulating enzymatic pathways involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in terms of cytotoxicity.
The IC values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated lower IC values in cancerous cell lines compared to non-cancerous cells, suggesting selectivity towards tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Its mechanism may involve disrupting cellular processes essential for microbial survival.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL |
These findings underscore the compound's potential as a therapeutic agent in treating infections.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various imidazole derivatives, researchers identified that substituents on the imidazole ring significantly influenced anticancer activity. The introduction of methyl groups enhanced activity against renal cell carcinoma (RCC) cell lines, with certain derivatives achieving IC values in the low micromolar range. This study highlights the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of imidazole derivatives, including this compound. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the cyano group could enhance antimicrobial properties, suggesting avenues for further research into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyano-1H-imidazole-5-carboxamide, and how do reaction conditions affect yield?
Methodological Answer:
The synthesis of imidazole carboxamides typically involves condensation reactions. For example, 5-hydroxy-1H-imidazole-4-carboxamide is synthesized via the reaction of 2-aminomalonamide with a carboxylic acid derivative under acidic conditions . Adapting this method, substituting the hydroxyl group with a cyano group may require nitrile precursors or post-synthetic modifications (e.g., using cyanating agents like KCN/CuCN). Key variables include:
- Temperature: Optimal yields are achieved at 60–80°C to prevent decomposition.
- Catalysts: Acidic catalysts (e.g., HCl) enhance cyclization .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended to isolate the product.
Q. How can the structure and purity of this compound be confirmed?
Methodological Answer:
Use a multi-technique approach:
Q. What are the stability considerations for this compound under storage?
Methodological Answer:
Imidazole carboxamides are prone to hydrolysis and oxidation. Stability studies on similar compounds (e.g., 5-hydroxy derivatives) show:
- Moisture Sensitivity: Store desiccated at −20°C under argon .
- Discoloration: Add antioxidants (e.g., BHT) to suppress degradation. Packaged products with environment-controlling agents (e.g., silica gel) improve shelf life .
Q. What biological screening strategies are suitable for this compound?
Methodological Answer:
Imidazole derivatives are often screened for enzyme inhibition (e.g., kinases) or antimicrobial activity. Example protocols:
- Anticancer Assays: MTT viability tests on HeLa cells (IC₅₀ determination) .
- Antimicrobial Tests: Broth microdilution (MIC against E. coli and S. aureus) .
- Targeted Assays: Molecular docking to predict binding to cytochrome P450 isoforms .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity of the cyano group in imidazole derivatives?
Methodological Answer:
Discrepancies may arise from electronic effects of substituents. For example:
- Electrophilicity: The cyano group’s electron-withdrawing nature enhances carboxamide acidity, altering nucleophilic substitution kinetics .
- Case Study: In 4-amino-2-methyl derivatives, steric hindrance from the methyl group reduces cyanide displacement efficiency . Validate hypotheses via Hammett plots or DFT calculations.
Q. What reaction mechanisms explain the regioselectivity of functionalizing the imidazole ring?
Methodological Answer:
Regioselectivity is governed by:
- Electronic Factors: The C-4 position is more electrophilic due to resonance effects.
- Steric Factors: Substituents at C-1 (e.g., methyl) direct reactions to C-5 .
- Experimental Proof: Use isotopic labeling (e.g., ¹⁵N NMR) to track intermediates in ring-opening reactions .
Q. How can computational modeling optimize the synthesis pathway?
Methodological Answer:
DFT calculations (e.g., Gaussian 16) predict transition states and energetics:
- Reaction Barriers: Compare energy profiles for cyanide vs. hydroxyl substitution pathways.
- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates . Validate with experimental kinetic data.
Q. What analytical challenges arise in characterizing tautomeric forms of this compound?
Methodological Answer:
The imidazole ring exhibits tautomerism (1H vs. 3H forms). Strategies include:
Properties
IUPAC Name |
4-cyano-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYWNHLILCGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297091 | |
Record name | 4-cyano-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-23-6 | |
Record name | 5372-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyano-1h-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-1H-imidazole-4-carboxamide Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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